N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide
Description
2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)PROPANAMIDE is a complex organic compound that features a tetrazole ring, a benzothiazole ring, and a propanamide group
Properties
Molecular Formula |
C25H21N7O2S3 |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
N-[2-(2-anilino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C25H21N7O2S3/c1-16(36-24-29-30-31-32(24)19-10-6-3-7-11-19)23(34)27-18-12-13-20-21(14-18)37-25(28-20)35-15-22(33)26-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3,(H,26,33)(H,27,34) |
InChI Key |
TUVUBIGYFSAXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3)SC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)PROPANAMIDE typically involves multiple steps. One common approach is the condensation of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes, which yields trans-1,2-disubstituted alkenes . The reaction conditions often include the use of potassium or sodium hexamethyldisilazide as a base and 1,2-dimethoxyethane as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield sulfoxides or sulfones, while reduction with lithium aluminum hydride would produce thiol derivatives.
Scientific Research Applications
2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)PROPANAMIDE has several scientific research applications:
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)PROPANAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s tetrazole and benzothiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline: This compound features a tetrazole ring similar to the one in 2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)PROPANAMIDE but with different substituents.
5,5-dithio-1,1-bis(phenyl)tetrazole:
Uniqueness
2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)PROPANAMIDE is unique due to its combination of a tetrazole ring, a benzothiazole ring, and a propanamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
